3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9BrN2 |
|---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2,5-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-4-3-5-8-11-7(2)9(10)12(6)8/h3-5H,1-2H3 |
InChI Key |
NTUOXKQCZUXIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)Br)C |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyridines and Analogues
Classical and Conventional Approaches to the Imidazo[1,2-a]pyridine (B132010) Core
Traditional methods for assembling the imidazo[1,2-a]pyridine nucleus have long served as the foundation for accessing this important heterocyclic motif. These approaches, primarily condensation and multicomponent reactions, are valued for their reliability and the use of readily available starting materials.
The most classical and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine (B139424) and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction. amazonaws.com This reaction is robust and allows for the introduction of substituents at the C2 and C3 positions of the resulting heterocyclic system.
The mechanism proceeds in a stepwise fashion. Initially, the exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone. This SN2 reaction forms an intermediate N-phenacylpyridinium salt. researchgate.net Subsequent intramolecular cyclization occurs when the endocyclic pyridine (B92270) nitrogen attacks the carbonyl carbon. The final step is a dehydration of the resulting bicyclic alcohol to yield the aromatic imidazo[1,2-a]pyridine ring system. amazonaws.com
To synthesize the core of the target molecule, 2,5-dimethylimidazo[1,2-a]pyridine (B1295381), one would react 6-methyl-2-aminopyridine with an appropriate α-haloketone such as 3-bromo-2-butanone. Subsequent electrophilic substitution at the C3 position, which is the most electron-rich and nucleophilic site of the imidazo[1,2-a]pyridine ring, yields the final 3-bromo derivative. researchgate.net Reagents such as N-Bromosuccinimide (NBS) or sodium bromite (B1237846) (NaBrO2) under acidic conditions are effective for this C3-bromination. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate Core | Brominating Agent | Final Product |
| 6-Methyl-2-aminopyridine | 3-Bromo-2-butanone | 2,5-Dimethylimidazo[1,2-a]pyridine | N-Bromosuccinimide (NBS) | 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, have emerged as powerful tools for generating molecular diversity. mdpi.com Several MCRs are particularly effective for the synthesis of the imidazo[1,2-a]pyridine scaffold.
In 1998, a significant advance in the synthesis of N-fused aminoimidazoles was independently reported by the groups of Groebke, Blackburn, and Bienaymé. scielo.br This acid-catalyzed, three-component reaction (GBBR) involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. scielo.brnih.gov The reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridine derivatives.
The mechanism of the GBBR is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (iminium ion). researchgate.net The isocyanide then undergoes an α-addition to the iminium carbon. This is followed by a non-concerted [4+1] cycloaddition, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium intermediate. scielo.br A final tautomerization/aromatization step yields the stable 3-aminoimidazo[1,2-a]pyridine product. nih.gov A variety of Brønsted and Lewis acids, such as perchloric acid (HClO4) or scandium triflate (Sc(OTf)3), can be used to catalyze the reaction. beilstein-journals.orgbeilstein-journals.org
| Component 1 | Component 2 | Component 3 | Catalyst (Example) | Product Type |
| 2-Aminopyridine | Aldehyde | Isocyanide | Sc(OTf)3 | 3-Aminoimidazo[1,2-a]pyridine |
The Ugi four-component reaction (Ugi-4CR) is another cornerstone of MCR chemistry, typically combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure. While the Ugi reaction does not directly form the imidazo[1,2-a]pyridine core, it is often used in tandem with the GBBR to create more complex, hybrid molecules. nih.govbeilstein-journals.org
In a common strategy, an imidazo[1,2-a]pyridine derivative synthesized via another method (such as GBBR or condensation) is functionalized to serve as one of the four components in a subsequent Ugi reaction. beilstein-journals.orgnih.gov For example, an imidazo[1,2-a]pyridine bearing a carboxylic acid functional group can be prepared and then used as the acid component in an Ugi-4CR. beilstein-journals.org This sequential approach allows for the efficient construction of large libraries of complex molecules containing the imidazo[1,2-a]pyridine scaffold, which is particularly valuable in drug discovery. beilstein-journals.orgnih.gov
Multicomponent Reactions (MCRs) for Imidazo[1,2-a]pyridine Synthesis
Modern Catalytic Strategies in Imidazo[1,2-a]pyridine Synthesis
While classical methods remain prevalent, modern synthetic chemistry has introduced a range of catalytic strategies that offer milder reaction conditions, improved yields, and broader functional group tolerance. Transition metal catalysis, in particular, has provided novel and efficient pathways to the imidazo[1,2-a]pyridine core.
Catalysis by transition metals such as copper (Cu) and palladium (Pd) has enabled the development of numerous innovative methods for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.org These reactions often proceed through novel mechanisms involving oxidative addition, reductive elimination, and the formation of metal-carbene intermediates. thieme-connect.comresearchgate.net
Copper-catalyzed reactions are particularly prominent. One notable example is the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. organic-chemistry.org Other copper-catalyzed approaches include the aerobic oxidative cyclization of pyridines with ketone oxime esters and the coupling of 2-aminopyridines with nitroolefins. nih.govacs.org These methods often utilize inexpensive copper salts like CuI or Cu(OTf)2 and can use air or oxygen as a green terminal oxidant. organic-chemistry.orgnih.gov
Palladium-catalyzed methods also offer efficient routes. For instance, a ligand-free, Pd(OAc)2-catalyzed three-component reaction of 2-aminopyridines, aryl halides, and isocyanides under microwave irradiation has been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. organic-chemistry.org Palladium catalysis can also mediate cyclizations that form 3-vinylimidazo[1,2-a]pyridines through a proposed 1,2-H shift of an intermediate palladium-carbene complex. thieme-connect.com
| Catalyst | Reaction Type | Reactants | Product Feature |
| Copper(I) Iodide (CuI) | Three-component coupling | 2-Aminopyridine, Aldehyde, Alkyne | Substituted Imidazo[1,2-a]pyridine |
| Palladium(II) Acetate (B1210297) (Pd(OAc)2) | Three-component coupling | 2-Aminopyridine, Aryl halide, Isocyanide | 2,3-Diarylimidazo[1,2-a]pyridine |
| Copper(I) Iodide (CuI) | Aerobic dehydrogenative cyclization | Pyridine, Ketone oxime ester | Substituted Imidazo[1,2-a]pyridine |
Transition Metal-Catalyzed Methods
Copper-Catalyzed Cyclization and Functionalization Pathways
Copper catalysis is a widely employed strategy for the synthesis of imidazo[1,2-a]pyridines. These reactions often proceed through mechanisms such as C-N bond formation, oxidative coupling, and multicomponent reactions. A notable copper(I)-catalyzed one-pot procedure involves the reaction of aminopyridines with nitroolefins using air as the oxidant, which is an environmentally friendly approach. organic-chemistry.orgnih.gov Optimization of this reaction has shown that CuBr is a highly effective catalyst, with DMF as the preferred solvent at a temperature of 80°C, leading to yields of up to 90%. organic-chemistry.org The reaction is generally tolerant of various functional groups, although electron-rich substrates tend to provide better yields. organic-chemistry.org
Another copper-catalyzed approach involves a three-component reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones. rsc.org This method proceeds through a CuAAC/ring-cleavage process to form a highly active α-acyl-N-sulfonyl ketenimine intermediate. rsc.org Furthermore, copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters presents an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org
| Catalyst | Reactants | Oxidant | Key Features | Yield (%) |
| CuBr | Aminopyridines, Nitroolefins | Air | One-pot, green oxidant | Up to 90 |
| Cu(I) | 2-Aminopyridines, Sulfonyl azides, Terminal ynones | - | Three-component, cascade reaction | Moderate to excellent |
| CuI | 2-Aminopyridines, Acetophenones | Aerobic | Broad functional group compatibility | Good |
| Cu(OTf)2 | Pyridine-2(1H)-one, Acetophenone, o-Tosylhydroxylamine | - | Microwave-assisted, three-component | - |
Palladium-Catalyzed Approaches (e.g., Heck Carbonylation, Suzuki-Miyaura Cross-Coupling)
Palladium catalysis offers powerful tools for the functionalization of the imidazo[1,2-a]pyridine scaffold, particularly through cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been effectively used for the synthesis of 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives. nih.gov This can be achieved in a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation sequence. nih.govresearchgate.net These methods provide good yields starting from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides. nih.gov
The Mizoroki-Heck reaction, another cornerstone of palladium catalysis, has also been applied to imidazo[1,5-a]pyridines, demonstrating the utility of palladium in C-C bond formation on related heterocyclic systems. researchgate.net While specific examples of Heck carbonylation directly on this compound are not prevalent in the reviewed literature, the general reactivity of bromo-substituted heteroaromatics in such palladium-catalyzed carbonylation reactions is well-established. Decarbonylative Suzuki-Miyaura cross-coupling of amides, a more recent development, further expands the repertoire of palladium-catalyzed biaryl synthesis. rsc.org
| Reaction | Catalyst | Reactants | Key Features |
| Suzuki-Miyaura Coupling | (SIPr)Pd(allyl)Cl | Imidazo[1,2-a]pyridine derivatives, Aryl boronic acids | Microwave-assisted, phosphine-free catalyst |
| Suzuki/Heteroarylation | Pd(dppf)Cl2·DCM | 2-Substituted-6-bromoimidazo[1,2-a]pyridines, Arylboronic acid, Heteroaryl bromide | Microwave-assisted, one-pot, two-step |
| Cyclization/Suzuki/Heteroarylation | - | 2-Amino-5-bromopyridine, 2-Halogenocarbonyl derivatives, Boronic acids, Heteroaryl bromides | Microwave-assisted, one-pot, three-step |
Iron-Catalyzed Oxidative Coupling and Denitration Reactions
Iron catalysis provides a cost-effective and environmentally benign alternative to precious metal catalysis. An iron-catalyzed denitration reaction allows for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins in good yields. organic-chemistry.org This procedure is noted for its simplicity and tolerance of various functional groups. organic-chemistry.orgbio-conferences.org
Furthermore, iron catalysts can be used for the oxidative diamination of nitroalkenes with 2-aminopyridine to produce 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. organic-chemistry.org This highlights the versatility of iron in facilitating key bond-forming reactions for the construction of the imidazo[1,2-a]pyridine core. organic-chemistry.org
Scandium Complex Catalysis in Heterocycle Synthesis
While less common than copper, palladium, or iron, scandium complexes have emerged as effective catalysts in various organic transformations, including the synthesis of heterocyclic compounds. The strong Lewis acidity of scandium(III) salts, such as scandium triflate, can promote cyclization and condensation reactions. While specific applications of scandium catalysis for the direct synthesis of this compound are not extensively documented, the potential for scandium-catalyzed methodologies in this area remains an active field of research.
Metal-Free and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more sustainable synthetic methods that avoid the use of heavy metals and harsh reaction conditions. These green chemistry approaches are crucial for reducing the environmental impact of chemical synthesis.
Visible-Light Catalysis and Photocatalysis in C-H Activation
Visible-light photocatalysis has emerged as a powerful tool for the direct C-H functionalization of imidazo[1,2-a]pyridines, offering a green and efficient alternative to traditional methods. researchgate.netnih.govbohrium.com This approach allows for the formation of C-C and C-heteroatom bonds at various positions of the imidazo[1,2-a]pyridine ring. mdpi.com For instance, the C3-aminoalkylation of imidazo[1,2-a]pyridines can be achieved through an aerobic visible-light-promoted oxidative cross-dehydrogenative coupling using rose bengal as an organic photocatalyst. mdpi.com
Similarly, the C5-alkylation of imidazo[1,2-a]pyridines has been accomplished using visible light and eosin (B541160) Y as a photocatalyst at room temperature. mdpi.com These methods are advantageous due to their operational simplicity, use of mild reaction conditions, and often being transition-metal and oxidant-free. researchgate.net
| Functionalization | Photocatalyst | Reactants | Key Features |
| C3-Aminoalkylation | Rose Bengal | Imidazo[1,2-a]pyridines, N-phenyltetrahydroisoquinoline | Aerobic, visible light |
| C5-Alkylation | Eosin Y | Imidazo[1,2-a]pyridines, Alkyl N-hydroxyphthalimides | Room temperature, visible light |
| C3-Phosphorylation | Rhodamine B | Imidazo[1,2-a]pyridines, Phosphine (B1218219) oxides | Room temperature, visible light |
| C3-Thiocyanation | Naphthalimide-based catalyst | Imidazo[1,2-a]pyridines | Visible light |
Electrochemical Synthesis for Carbon-Heteroatom Bond Formation
Electrochemical synthesis represents another green and efficient strategy for the construction and functionalization of imidazo[1,2-a]pyridines. researchgate.net This method avoids the need for chemical oxidants and reductants by using electricity to drive chemical reactions. researchgate.net An electrochemical C3-sulfonylation of imidazo[1,2-a]pyridines with sodium benzenesulfinates has been developed, providing a metal-free protocol for the synthesis of 3-(arylsulfonyl)imidazo[1,2-a]pyridines in high yields. rsc.org
Furthermore, a unified strategy for preparing a variety of imidazo-fused N-heteroaromatic compounds has been developed through a regiospecific electrochemical (3+2) annulation reaction of heteroarylamines with tethered internal alkynes. nih.govresearchgate.netamanote.com This electrosynthesis employs a tetraarylhydrazine as a catalyst and has a broad substrate scope, obviating the need for transition-metal catalysts and oxidizing reagents. nih.govresearchgate.net
Environmentally Benign Solvents and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines has increasingly moved towards environmentally sustainable methods. These approaches prioritize the use of non-toxic solvents, milder reaction conditions, and energy-efficient techniques to reduce the environmental impact.
One prominent green approach involves a phosphotungstic acid (HPW) catalyzed Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR). beilstein-journals.orgresearchgate.net This method utilizes ethanol, a green solvent, and microwave heating to synthesize imidazo[1,2-a]pyridines in high yields (up to 99%) with low catalyst loading (2 mol%) in just 30 minutes. beilstein-journals.orgresearchgate.netdigitellinc.com The use of HPW is advantageous as it is an economical, non-toxic, and stable Brønsted acid, offering a safer alternative to hazardous catalysts. researchgate.netdigitellinc.com
Aqueous media have also been successfully employed. An ultrasound-assisted C-H functionalization of ketones with a KI/tert-butyl hydroperoxide system proceeds in water, eliminating the need for metal catalysts and bases. organic-chemistry.org This method offers mild conditions and broad functional group compatibility. organic-chemistry.org
Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. The condensation of 3-(2-bromoacetyl)coumarins with 2-aminopyridines can be performed in the solid state under solvent-free conditions to yield imidazo[1,2-a]pyridin-2-yl-chromen-2-ones. researchgate.net Similarly, N-phenacylpyridinium bromides react with ammonium (B1175870) acetate under microwave irradiation without any solvent to afford imidazo[1,2-a]pyridines in excellent yields. organic-chemistry.org Catalyst-free condensation reactions, often performed by simply refluxing the reactants in a high-boiling solvent like DMF or ethanol, also contribute to more eco-friendly protocols by simplifying the reaction setup and purification process. acs.org
Table 1: Environmentally Benign Synthetic Methods for Imidazo[1,2-a]pyridines
| Method | Catalyst/Promoter | Solvent | Conditions | Key Advantages |
|---|---|---|---|---|
| Three-Component Reaction | Phosphotungstic Acid (HPW) | Ethanol | Microwave (30 min) | High yields, low catalyst load, non-toxic catalyst, green solvent. beilstein-journals.orgresearchgate.netdigitellinc.com |
| C-H Functionalization | KI/tert-butyl hydroperoxide | Water | Ultrasound | Metal-free, base-free, green solvent, mild conditions. organic-chemistry.org |
| Condensation | None | Solvent-free | Solid state | Avoids solvent use, simple procedure. researchgate.net |
| Condensation | None | Solvent-free | Microwave | Rapid, high yields, avoids solvent use. organic-chemistry.org |
| Tandem Cyclization | t-Butyl hydroperoxide (TBHP) | N/A | Catalyst-free | High atom economy, excellent functional group tolerance. acs.org |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for synthesizing imidazo[1,2-a]pyridines, avoiding the use of potentially toxic and expensive metals.
Molecular iodine is a notable organocatalyst in this context. It effectively catalyzes the three-component condensation of 2-aminopyridines, ketones, and other reactants. acs.org An environmentally friendly, iodine-catalyzed protocol has been developed for the synthesis of 3-nitroimidazo-[1,2-a]pyridines via the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines, using aqueous hydrogen peroxide as a benign terminal oxidant. acs.org
A more sophisticated approach involves a dual catalytic system coupling a flavin catalyst with iodine. acs.org This system enables an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org The dual catalysis can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. acs.org
Chiral phosphoric acids (CPAs) have been employed for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov Through an asymmetric Groebke-Blackburn-Bienaymé multicomponent reaction, a variety of imidazo[1,2-a]pyridine atropoisomers can be accessed in high yields and with excellent enantioselectivities. nih.gov
Table 2: Organocatalytic Syntheses of Imidazo[1,2-a]pyridines
| Catalyst System | Reaction Type | Reactants | Key Features |
|---|---|---|---|
| Molecular Iodine (I₂) | Oxidative Cyclization | 2-Aminopyridines, Nitroalkenes | Environmentally friendly (H₂O₂ as oxidant), metal-free. acs.org |
| Flavin-Iodine Dual System | Aerobic Oxidative C-N Formation | Aminopyridines, Ketones | Coupled organocatalysis, aerobic oxidation. acs.org |
| Chiral Phosphoric Acid (CPA) | Asymmetric Multicomponent Reaction | 6-Aryl-2-aminopyridines, Aldehydes, Isocyanides | Atroposelective synthesis, high enantioselectivity. nih.gov |
Specific Synthetic Routes to this compound and Related Halogenated Analogues
The synthesis of halogenated imidazo[1,2-a]pyridines, particularly 3-bromo derivatives, is of significant interest due to their utility as versatile intermediates in cross-coupling reactions for further functionalization. nih.govresearchgate.net Methodologies can be broadly categorized into direct regioselective halogenation of a pre-formed imidazo[1,2-a]pyridine core and the construction of the heterocyclic ring from halogenated precursors.
Strategies for Regioselective Bromination on the Imidazo[1,2-a]pyridine Core
Achieving regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine nucleus is crucial for synthetic applications. The electron-rich nature of the imidazole (B134444) ring directs electrophilic substitution preferentially to this position.
A transition-metal-free approach utilizes sodium bromite (NaBrO₂) as the bromine source in the presence of acetic acid. nih.govrsc.org This method provides excellent regioselectivity for the C3 position, affording 3-bromo-imidazo[1,2-a]pyridines in good to excellent yields (70-88%). nih.gov The reaction is tolerant of various substituents on the core structure. nih.govresearchgate.net
Another efficient method involves a base-promoted bromination using carbon tetrabromide (CBr₄) as the bromine source and sodium hydroxide (B78521) (NaOH) as the promoter. benthamdirect.com This protocol offers high efficiency and regioselectivity for synthesizing C3-brominated imidazo[1,2-a]pyridines. benthamdirect.com
Electrochemical methods offer a green and highly controlled alternative. An electro-synthetic strategy uses tetra-n-butylammonium bromide (TBAB) in a dual role as both the brominating agent and the electrolyte. rsc.org This metal-free and oxidant-free methodology proceeds at ambient temperature with reusable carbon electrodes, demonstrating high functional group compatibility and scalability. rsc.org
Table 3: Methods for Regioselective C3-Bromination of Imidazo[1,2-a]pyridines
| Reagent/Method | Promoter/Conditions | Key Advantages |
|---|---|---|
| Sodium Bromite (NaBrO₂) | Acetic Acid, 60 °C | Transition-metal-free, high regioselectivity, good yields. nih.govrsc.org |
| Carbon Tetrabromide (CBr₄) | Sodium Hydroxide (NaOH) | Base-promoted, efficient, simple C-X bond formation. benthamdirect.com |
| Electrochemical Synthesis | Tetra-n-butylammonium bromide (TBAB) | Metal-free, external oxidant-free, ambient temperature, green. rsc.org |
Precursor-Based Synthesis (e.g., Utilizing Bromoaminopyridines or Bromoacetophenones as Starting Materials)
An alternative to direct bromination is to construct the imidazo[1,2-a]pyridine ring using halogenated starting materials. This approach ensures the bromine atom is positioned correctly from the outset.
A classic and widely used method is the condensation of a substituted 2-aminopyridine with an α-haloketone, such as a 2-bromoacetophenone (B140003). acs.org This reaction typically involves the initial alkylation of the endocyclic nitrogen of the aminopyridine, followed by an intramolecular condensation to form the imidazole ring. acs.org Catalyst-free versions of this reaction can be achieved by heating the reactants in a solvent like DMF or ethanol. acs.org
A domino organo-electrochemical technique has been developed for the direct synthesis of a brominated imidazo (B10784944) heteroaromatic moiety starting from a substituted 2-bromoacetophenone and a 2-aminopyridine, using only catalytic amounts of an electrolyte. rsc.org This method combines the ring formation and bromination steps in a highly efficient process.
Similarly, the reaction of 2-aminopyridine with 3-bromopentane-2,4-dione (B1269506) is used to synthesize intermediates that lead to 3-substituted imidazo[1,2-a]pyridines. researchgate.net While this specific precursor introduces a different functionality, the principle of using a brominated building block to direct the final structure is the same.
Table 4: Precursor-Based Syntheses of Halogenated Imidazo[1,2-a]pyridines
| Precursors | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| 2-Aminopyridine + 2-Bromoacetophenone | Condensation / Cyclization | Catalyst-free, heat (DMF or EtOH) | Forms the 2-aryl-3-bromo-imidazo[1,2-a]pyridine core. acs.org |
| 2-Aminopyridine + 2-Bromoacetophenone | Domino Organo-electrochemical | Catalytic electrolyte | Direct synthesis of brominated imidazo[1,2-a]pyridines. rsc.org |
| 2-Aminopyridine + 3-Bromopentane-2,4-dione | Condensation / Cyclization | N/A | Synthesis of 1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone. researchgate.net |
Reactivity and Functionalization Strategies of Imidazo 1,2 a Pyridines
Site-Specific Functionalization of the Imidazo[1,2-a]pyridine (B132010) Core
The functionalization of the imidazo[1,2-a]pyridine core is characterized by distinct regioselectivity, primarily governed by the electronic properties of the bicyclic system. The imidazole (B134444) portion is electron-rich, while the pyridine (B92270) ring is comparatively electron-deficient, allowing for site-specific modifications.
The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and readily undergoes electrophilic substitution. researchgate.net This has led to the development of numerous methods for introducing a wide variety of functional groups at this site.
Aminomethylation: The introduction of an aminomethyl group at the C-3 position can be achieved through various methods. Aza-Friedel–Crafts reactions, for instance, provide a pathway for C-3 alkylation. mdpi.com One such method involves a three-component reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Lewis acids like Y(OTf)₃, to yield C-3 alkylated products. mdpi.com Visible light-promoted cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline represents another strategy for C-3 aminoalkylation. nih.gov
Aroylation: C-3 aroylation introduces a carbonyl group, which can serve as a precursor for further transformations. A direct Fe-catalyzed functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process yields 3-aroylimidazo[1,2-a]pyridine derivatives in high yields. rsc.orgnih.gov In this transformation, molecular oxygen from the air often serves as the primary oxidant. rsc.org
| Imidazo[1,2-a]pyridine Substrate | Aldehyde | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Pyridine-2-carbaldehyde | FeBr₃ (20) | 89 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Pyridine-2-carbaldehyde | FeBr₃ (20) | 85 |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Pyridine-2-carbaldehyde | FeBr₃ (20) | 82 |
| 2-Phenylimidazo[1,2-a]pyridine | Pyridine-3-carbaldehyde | FeBr₃ (20) | 81 |
Carbon-Heteroatom Bond Formation: The C-3 position is also amenable to the formation of bonds with heteroatoms like sulfur, selenium, and phosphorus. researchgate.net For example, visible-light-promoted C-3 sulfenylation of imidazo[1,2-a]pyridines with thiols has been achieved using photoredox catalysts like rose bengal. nih.gov These methods provide efficient access to C3-sulfenylimidazo[1,2-a]pyridines under mild, ambient conditions. nih.gov
Substituents on the pyridine ring can significantly modulate the electronic properties and, consequently, the reactivity of the entire imidazo[1,2-a]pyridine scaffold. Electron-donating groups, such as the methyl group at the C-5 position in 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, generally increase the nucleophilicity of the heterocyclic system.
Research has shown that the presence and position of substituents on the pyridine ring influence the outcomes of functionalization reactions. For instance, in visible light-induced perfluoroalkylation reactions, a 5-methyl-2-phenylimidazo[1,2-a]pyridine (B13677989) failed to yield the desired C-3 functionalized product under certain conditions, highlighting the electronic or steric influence of the C-5 methyl group. nih.govmdpi.com Conversely, other studies on C-3 functionalization demonstrate that various substituents on the pyridine ring, including methyl, methoxy, and halo groups at positions C-5, C-6, and C-7, are well-tolerated. mdpi.com The specific impact of a substituent often depends on the reaction mechanism, with both electronic and steric factors playing a role. In studies of anticholinesterase activity, the position of a methyl group on the pyridine ring was shown to significantly affect the compound's inhibitory potential, with a substituent at the C-8 (referred to as R4 in the study) position showing higher activity compared to those at C-7 or C-5. nih.gov
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing imidazo[1,2-a]pyridines, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netrsc.org These methods can be promoted by transition metals, photocatalysis, or metal-free conditions. nih.govresearchgate.net The C-3 position is the most common site for direct C-H functionalization due to its high electron density. researchgate.net However, methods for functionalizing other positions, including the pyridine ring, have also been developed. nih.govrsc.org
Visible light-induced photocatalysis has proven particularly effective for a range of C-H functionalization reactions, including arylation, thiolation, formylation, and alkylation at the C-3 position. nih.gov For example, organophotoredox-catalyzed difluoromethylenephosphonation of imidazo[1,2-a]pyridines has been achieved using rose bengal as the photocatalyst under visible light irradiation. nih.gov Metal-free approaches, often utilizing oxidants like peroxides, have also gained prominence for C-H functionalization, offering a more sustainable alternative to transition-metal catalysis. researchgate.net
Cross-Coupling Reactions of Halogenated Imidazo[1,2-a]pyridines (with Specific Reference to 3-Bromo Derivatives)
Halogenated imidazo[1,2-a]pyridines, particularly 3-bromo derivatives like this compound, are exceptionally valuable synthetic intermediates. The bromine atom at the electron-rich C-3 position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. nih.govlibretexts.orgyoutube.com This reaction is highly effective for 3-bromoimidazo[1,2-a]pyridine (B1267429) derivatives, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C-3 position. researchgate.netnih.gov
The general mechanism involves three key steps: oxidative addition of the 3-bromoimidazo[1,2-a]pyridine to a Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the C-3 coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov For instance, the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands often involves a Suzuki coupling step where a 3-bromo intermediate is coupled with an arylboronic acid. rsc.org
| Halide Substrate | Boronic Acid/Ester | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromo-2-iodoimidazo[1,2-a]pyridine | Arylboronic acids | Pd(OAc)₂ / DIPPF | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine derivatives | rsc.org |
| ortho-Bromoanilines | Aryl, Alkenyl, Heteroaromatic boronic esters | CataXCium A Pd G3 | ortho-Substituted anilines | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Arylpyridine atropisomers | beilstein-journals.org |
| Heterocyclic halides (pyridine, pyrimidine) | Heteroaromatic boronic acids (furan, thiophene) | Not specified | Biheteroaryls | nih.gov |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper(I), is a powerful tool for introducing alkynyl moieties onto the imidazo[1,2-a]pyridine scaffold using 3-bromo precursors. libretexts.org The resulting 3-alkynylimidazo[1,2-a]pyridines are valuable building blocks in the synthesis of pharmaceuticals and organic materials. wikipedia.org
The catalytic cycle of the Sonogashira reaction involves the palladium-catalyzed activation of the C-Br bond and a copper-catalyzed cycle that generates a copper acetylide intermediate, which then participates in the key transmetalation step with the palladium complex. libretexts.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. wikipedia.orgorganic-chemistry.org Studies on related heterocyclic systems, such as 2-amino-3-bromopyridines, have demonstrated that a variety of terminal alkynes can be coupled efficiently under optimized palladium/copper catalysis, affording the corresponding 3-alkynylpyridine products in high yields. scirp.org These conditions are often translatable to the 3-bromoimidazo[1,2-a]pyridine system.
Beyond Sonogashira coupling, other palladium-catalyzed reactions, such as phosphination, are used to functionalize halogenated imidazo[1,2-a]pyridines. For example, 3-bromo-2-iodoimidazo[1,2-a]pyridine can undergo a sequential phosphination/Suzuki reaction sequence to generate complex ligands. researchgate.netrsc.org
Nucleophilic Aromatic Substitution (SNA r) on Bromo-Substituted Scaffolds
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic systems. However, its application to this compound is significantly limited by the inherent electronic properties of the imidazo[1,2-a]pyridine ring system.
The classical SNAr mechanism requires the aromatic ring to be electron-deficient, which facilitates the attack of a nucleophile and stabilizes the resulting negatively charged intermediate (a Meisenheimer complex). This electron deficiency is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group.
The imidazo[1,2-a]pyridine scaffold, in contrast, is an electron-rich heteroaromatic system. The fusion of the imidazole and pyridine rings, along with the presence of electron-donating methyl groups at the C2 and C5 positions, increases the electron density of the bicyclic system. This high electron density repels incoming nucleophiles, making the initial attack energetically unfavorable and deactivating the substrate towards SNAr. Consequently, direct displacement of the 3-bromo substituent by common nucleophiles under standard SNAr conditions is not a viable synthetic route for this compound. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, are overwhelmingly preferred for the functionalization of this bromo-substituted scaffold.
Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)
The bromine atom at the C3 position of 2,5-dimethylimidazo[1,2-a]pyridine (B1295381) serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. These methods are the most effective and widely used strategies for forming carbon-heteroatom bonds, providing access to a diverse range of functionalized derivatives. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are particularly prominent.
C-N Bond Formation (Amination)
The introduction of nitrogen-containing functional groups is commonly achieved via palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction couples the bromo-substituted imidazopyridine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the reaction's efficiency and scope. libretexts.org Sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) and ferrocene-based ligands (e.g., dppf) are frequently employed. acs.org Alternatively, copper-catalyzed Ullmann-type reactions can also be used to forge C-N bonds, often requiring higher temperatures but sometimes offering complementary reactivity. wikipedia.orgrsc.org
| Nucleophile (Amine) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 | High |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | Good-High |
| Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | Good |
| Imidazole | CuI / Phenanthroline | K₃PO₄ | DMF | 120-140 | Moderate-Good |
C-O Bond Formation (Etherification)
The synthesis of aryl ethers from this compound can be accomplished through copper-catalyzed Ullmann condensation or, more recently, palladium-catalyzed Buchwald-Hartwig-type O-arylation. The Ullmann reaction typically involves heating the bromo-substrate with an alcohol or phenol (B47542) in the presence of a copper catalyst (e.g., CuI, CuO) and a base. mdpi.com Palladium-catalyzed methods often proceed under milder conditions and exhibit broad functional group tolerance, using a palladium precursor and a suitable ligand to couple the bromo-scaffold with an alcohol. nih.gov
| Nucleophile (Alcohol/Phenol) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110-130 | Good |
| p-Cresol | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Toluene | 100 | Good-High |
| Methanol | CuI / Phenanthroline | NaH | NMP | 120 | Moderate |
C-S Bond Formation (Thiolation)
Carbon-sulfur bonds can be formed using methodologies analogous to C-N and C-O coupling. Palladium- and copper-catalyzed reactions are effective for coupling aryl halides with thiols or their synthetic equivalents. wikipedia.orgchempedia.info These reactions provide a direct route to aryl thioethers. Ligand selection is again crucial, and conditions must be carefully controlled to avoid side reactions such as the oxidation of the thiol nucleophile. rsc.org
| Nucleophile (Thiol) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temp (°C) | Typical Yield |
|---|---|---|---|---|---|
| Thiophenol | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | Good-High |
| n-Dodecanethiol | CuI / (±)-trans-1,2-Diaminocyclohexane | K₂CO₃ | Toluene | 110 | Good |
| Sodium thiomethoxide | CuI (no ligand) | - | DMF | 130 | Moderate-Good |
Radical Reaction Pathways in Imidazo[1,2-a]pyridine Functionalization
Radical reactions offer a complementary approach to the functionalization of the imidazo[1,2-a]pyridine core. rsc.org These reactions often proceed under mild conditions and can be initiated by various methods, including photoredox catalysis. dntb.gov.ua For this compound, radical reactions typically involve the addition of a radical species to an unsaturated C-H bond on the heterocyclic core, rather than a reaction involving the C-Br bond itself.
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is therefore the most common site for radical attack. mdpi.com Numerous studies have demonstrated that bromo-substituted imidazo[1,2-a]pyridines are excellent substrates for visible-light-mediated C-H functionalization. For example, photoredox-catalyzed trifluoromethylation using CF₃SO₂Na (Langlois' reagent) or other CF₃ sources proceeds efficiently at the C3 position. nih.govresearchgate.net The presence of the 3-bromo substituent does not interfere with the reaction, allowing for the synthesis of highly functionalized products where both a bromo and a trifluoromethyl group are present on the scaffold. nih.gov This compatibility highlights the robustness of the C-Br bond under these radical conditions and enables further diversification, as the bromo group can be used in subsequent cross-coupling reactions.
A plausible mechanism for photoredox-catalyzed trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor upon excitation of a photocatalyst (e.g., Eosin (B541160) Y, Acridinium salts). mdpi.comresearchgate.net This highly electrophilic radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine ring. The resulting radical intermediate is subsequently oxidized to a carbocation, which then loses a proton to afford the final 3-trifluoromethylated product, regenerating the photocatalyst in the process. mdpi.com Similar radical pathways have been employed for perfluoroalkylation, thiocyanation, and aminoalkylation reactions. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Imidazo 1,2 a Pyridines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the structural elucidation of 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, providing detailed information about the proton and carbon framework of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, including Chemical Shift and Coupling Constant Interpretation
The ¹H NMR spectrum provides precise information regarding the electronic environment and connectivity of protons within the molecule. For the parent compound, 2,5-dimethylimidazo[1,2-a]pyridine (B1295381), the proton at the C-3 position typically appears as a singlet around δ 7.14 ppm rsc.org. Upon substitution with a bromine atom at this position, this signal is absent in the spectrum of this compound, which is a key indicator of successful bromination.
The remaining protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns. The proton at C-8 (H-8) is expected to resonate as a doublet, coupled to H-7. The H-7 proton appears as a triplet (or more accurately, a doublet of doublets), being coupled to both H-8 and H-6. The H-6 proton resonates as a doublet, coupled to H-7. The two methyl groups at the C-2 and C-5 positions each appear as distinct singlets, as they have no adjacent protons to couple with. The specific assignments and coupling constants are critical for confirming the substitution pattern.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-8 | ~7.40 | d | J = 9.0 Hz |
| H-7 | ~7.05 | t | J = 7.9 Hz |
| H-6 | ~6.55 | d | J = 6.8 Hz |
| 2-CH₃ | ~2.48 | s | - |
Note: Data are predicted based on the known spectrum of 2,5-dimethylimidazo[1,2-a]pyridine and the expected electronic effects of bromine substitution. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is essential for mapping the carbon skeleton of the molecule. The most significant change compared to the unsubstituted analog is the chemical shift of the C-3 carbon. The direct attachment of the electronegative bromine atom causes a substantial shift in the resonance of C-3, typically moving it to the δ 90-100 ppm range. The carbons of the two methyl groups (2-CH₃ and 5-CH₃) are found in the upfield region of the spectrum. The remaining carbon atoms of the fused ring system can be assigned based on their chemical shifts and by correlation with data from 2D NMR experiments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~148.5 |
| C-3 | ~95.0 |
| C-5 | ~134.5 |
| C-6 | ~111.2 |
| C-7 | ~124.8 |
| C-8 | ~114.5 |
| C-8a | ~143.0 |
| 2-CH₃ | ~15.0 |
Note: Data are predicted based on the known spectrum of 2,5-dimethylimidazo[1,2-a]pyridine and established substituent effects. rsc.org
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity Information
To confirm the assignments from 1D NMR spectra, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming their adjacent positions on the pyridine ring. The methyl protons would show no correlations, confirming their singlet nature.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would show cross-peaks between H-6/C-6, H-7/C-7, H-8/C-8, and the protons of each methyl group with their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (two- or three-bond ¹H-¹³C correlations) and piecing together the molecular structure. Key expected correlations would include:
The protons of the 2-CH₃ group showing cross-peaks to C-2 and C-3.
The protons of the 5-CH₃ group showing correlations to C-5 and C-6.
The H-6 proton correlating with C-5, C-7, and C-8.
Together, these 2D techniques provide an unambiguous confirmation of the structure of this compound.
NMR-based Studies for Rationalizing Structure-Activity Relationships
NMR spectroscopy is also a valuable tool in understanding the structure-activity relationships (SAR) of the imidazo[1,2-a]pyridine (B132010) class of compounds. The chemical shifts of specific protons and carbons can provide insights into the electronic properties of the molecule, which in turn can influence its biological activity. For instance, the introduction of the bromine atom at the C-3 position and methyl groups at C-2 and C-5 alters the molecule's electronic distribution and lipophilicity. These changes can affect how the molecule interacts with biological targets. Studies on various imidazo[1,2-a]pyridine analogues have shown that substitutions on the heterocyclic core are critical for activities such as anti-mycobacterial efficacy nih.gov. By comparing the NMR data of active and inactive compounds, researchers can build models that correlate specific structural and electronic features with biological function.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, where two peaks of nearly equal intensity appear, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of imidazo[1,2-a]pyridines can proceed through several pathways, often involving the cleavage of the pyridine or imidazole (B134444) ring. For this specific compound, common fragmentation pathways would likely involve the loss of the bromine atom (M-Br)⁺ or a methyl radical (M-CH₃)⁺, followed by further ring fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₉H₉BrN₂), HRMS is used to confirm that the experimentally measured mass corresponds to the calculated theoretical mass, providing definitive proof of the compound's chemical formula.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z ([M+H]⁺) |
|---|---|
| C₉H₁₀⁷⁹BrN₂⁺ | 225.0025 |
This level of precision is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the vibrational modes of a molecule. The analysis of the IR spectrum of the imidazo[1,2-a]pyridine core, based on data from related derivatives, reveals characteristic absorption bands that confirm its structure.
Detailed computational and experimental studies on the parent imidazo[1,2-a]pyridine molecule provide a baseline for assigning the vibrational frequencies observed in its substituted derivatives. researchgate.net The spectrum is typically characterized by several key regions:
Aromatic C-H Stretching: The vibrations corresponding to the aromatic C-H bonds of the fused ring system are generally observed in the 3000–3100 cm⁻¹ region.
C-H Stretching of Methyl Groups: The asymmetric and symmetric stretching vibrations of the C-H bonds in the two methyl groups at positions 2 and 5 are expected to appear in the 2850–3000 cm⁻¹ range.
Ring Stretching Vibrations: The C=C and C=N stretching vibrations within the heterocyclic rings give rise to a series of complex bands, typically between 1400 cm⁻¹ and 1650 cm⁻¹. A notable band around 1635 cm⁻¹ is characteristic of the C=C stretching in this system. nih.gov
In-Plane Bending and Fingerprint Region: The region below 1400 cm⁻¹ contains a rich pattern of signals corresponding to C-H in-plane bending, ring deformation modes, and other skeletal vibrations that are unique to the molecule's structure. researchgate.net
C-Br Vibration: The stretching vibration of the carbon-bromine bond is typically weak and appears at lower wavenumbers, generally in the 500–650 cm⁻¹ range.
These assignments are corroborated by density functional theory (DFT) calculations, which can compute the vibrational wavenumbers and intensities with high accuracy, allowing for a reliable and detailed assignment of the experimental spectrum. researchgate.net
Table 1: Characteristic IR Absorption Bands for Substituted Imidazo[1,2-a]pyridines
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~3100 - 3000 | Aromatic C-H stretching (imidazo[1,2-a]pyridine ring) |
| ~3000 - 2850 | Aliphatic C-H stretching (methyl groups) |
| ~1650 - 1600 | C=N and C=C ring stretching |
| ~1550 - 1400 | C=C and C=N ring stretching |
| ~1380 - 1360 | C-H bending (methyl groups) |
| ~650 - 500 | C-Br stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation. The imidazo[1,2-a]pyridine system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region.
Studies on various imidazo[1,2-a]pyridine derivatives show that these compounds typically display intense absorption bands resulting from π-π* electronic transitions within the conjugated bicyclic system. nih.gov
Primary Absorption Bands: For the imidazo[1,2-a]pyridine core, strong absorption bands are commonly observed. For instance, theoretical calculations on related V-shaped bis-imidazo[1,2-a]pyridine fluorophores show a high-energy band around 260 nm and another intense band at approximately 320 nm. nih.gov Both of these are attributed to π-π* transitions delocalized over the heterocyclic system.
Influence of Substituents: The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the ring. The bromo and dimethyl substituents on the this compound scaffold are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted parent compound. The bromine atom, with its lone pairs of electrons, can participate in resonance, while the methyl groups provide a modest electron-donating inductive effect.
The photophysical properties, including fluorescence, are also a key feature of this class of compounds. Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent, with emission properties that can be tuned by substitution. nih.gov The substitution pattern on this compound influences its frontier molecular orbitals (HOMO and LUMO), thereby affecting its absorption and emission characteristics.
Table 2: Typical UV-Vis Absorption Data for Imidazo[1,2-a]pyridine Derivatives
| Wavelength Range (λmax) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Type of Transition |
| ~250 - 270 nm | > 10,000 | π → π* (High Energy) |
| ~310 - 330 nm | > 10,000 | π → π* (Lower Energy) |
Note: The exact λmax and ε values for this compound may vary based on the solvent used.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation
While the specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related bromo-substituted imidazo[1,2-a]pyridine derivatives allows for a reliable prediction of its key structural features. researchgate.netnih.govresearchgate.net
Planarity: The imidazo[1,2-a]pyridine fused ring system is generally found to be nearly planar. iucr.org This planarity is a consequence of the sp² hybridization of the carbon and nitrogen atoms comprising the aromatic system.
Bond Lengths and Angles: The bond lengths within the heterocyclic rings are intermediate between single and double bonds, which is characteristic of an aromatic system with delocalized π-electrons. For example, in the crystal structure of 6-Bromo-3-(2-methylpropenyl)imidazo[1,2-a]pyridine, the bond lengths and angles are within the normal ranges for this type of fused heterocycle. researchgate.net
Intermolecular Interactions: In the solid state, the crystal packing is stabilized by various intermolecular forces. For bromo-substituted derivatives, interactions such as C-H···π and potential halogen bonding can play a role in the formation of the crystal lattice. nih.gov
Analysis of crystallographic data from related structures, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, confirms the planarity of the fused ring system (r.m.s. deviation = 0.015 Å). iucr.org Such data provides a robust model for the expected solid-state conformation of this compound.
Table 3: Representative Crystallographic Parameters for a Substituted Imidazo[1,2-a]pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~9-12 |
| b (Å) | ~11-14 |
| c (Å) | ~12-13 |
| β (°) | ~90-95 |
| Volume (ų) | ~1500-1700 |
| Z (Molecules/unit cell) | 4 |
Note: Data are generalized from published structures of similar bromo-substituted imidazo[1,2-a]pyridines and serve as an illustrative example. researchgate.netresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula, providing strong evidence for the compound's elemental composition and purity.
For this compound, the molecular formula is C₉H₉BrN₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The synthesis of novel imidazo[1,2-a]pyridine derivatives is routinely validated by elemental analysis, where the experimentally found percentages for C, H, and N must align closely with the calculated values, typically within a ±0.4% margin. acs.orgmdpi.com For halogenated compounds, analysis of the bromine content can also be performed to further confirm the structure. researchgate.net
Table 4: Elemental Analysis Data for C₉H₉BrN₂ (Molecular Weight: 225.09 g/mol )
| Element | Theoretical Percentage (%) |
| Carbon (C) | 48.02 |
| Hydrogen (H) | 4.03 |
| Bromine (Br) | 35.50 |
| Nitrogen (N) | 12.45 |
Computational Chemistry and Molecular Modeling Studies of Imidazo 1,2 a Pyridines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular structure and behavior. For the imidazo[1,2-a]pyridine (B132010) scaffold, these methods are crucial for elucidating the electronic effects of substituents, such as the bromo and dimethyl groups on the core ring system, and for predicting spectroscopic and reactivity properties.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, where the lowest energy (most stable) conformation of a molecule is determined. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations, often using the B3LYP functional, accurately predict molecular geometries that are in good agreement with experimental data from techniques like X-ray crystallography. nih.govscirp.org
Furthermore, DFT is used to predict the chemical reactivity of these compounds. By analyzing global and local reactivity descriptors, researchers can identify which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. scirp.orgresearchgate.net For instance, in a study on imidazo[1,2-a]pyridinyl-chalcones, DFT calculations identified the C5 carbon of the imidazo[1,2-a]pyridine nucleus as a potential nucleophilic center. scirp.org The presence of electron-donating groups, like methyl groups, is expected to enhance the nucleophilic character, while electron-withdrawing groups, like bromine, can make the molecule more sensitive to nucleophilic attack at other positions. scirp.org
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Length | C-N | 1.359 Å - 1.403 Å |
| Bond Length | C-O | 1.224 Å - 1.226 Å |
| Bond Angle | C-N-C | ~108° |
| Bond Angle | N-C-C | ~125° |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies and Distributions)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For imidazo[1,2-a]pyridine derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. nih.govresearchgate.net Studies on related compounds show that the HOMO is typically delocalized over the fused ring system, while the LUMO distribution is influenced by the substituents. For 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, the electron-donating methyl groups would be expected to raise the HOMO energy, making the compound more nucleophilic, while the bromine atom could influence the LUMO energy and distribution.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| Derivative 3a | -5.83 | -1.60 | 4.23 |
| Derivative 3b | -5.76 | -1.59 | 4.17 |
| Derivative 3c | -5.72 | -1.62 | 4.10 |
| Derivative 3d | -5.88 | -1.70 | 4.18 |
| Derivative 3e | -5.90 | -1.71 | 4.19 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. nih.gov
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen. Blue regions signify positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. uctm.edusemanticscholar.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR) can be compared with experimental spectra to validate a proposed structure. semanticscholar.org
Recent advancements have led to machine learning models trained on DFT calculations that can predict NMR chemical shifts with high accuracy and speed. nrel.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations can predict the chemical shifts of protons and carbons in the fused ring system and on the substituent groups. uctm.edusemanticscholar.org Similarly, calculated vibrational frequencies can be correlated with experimental IR spectra, helping to assign specific absorption bands to the corresponding molecular vibrations, such as C-H stretching, C=N stretching, and ring deformation modes. researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Imine (N=CH) | 155.89 | 151.15 |
| Pyrimidine C1 | 150.18 | 153.52 |
| Pyrimidine C2 | 131.09 | 136.01 |
| Pyrimidine C3 | 108.88 | 113.28 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.neteco-vector.com By identifying the physicochemical properties that are critical for activity, QSAR models can guide the design of new, more potent analogues.
Atom-Based 3D-QSAR Methodologies
Atom-based 3D-QSAR is a powerful technique that generates predictive models based on the three-dimensional alignment of a set of molecules. openpharmaceuticalsciencesjournal.comresearchgate.net This method creates a 3D grid around the aligned molecules and calculates steric and electrostatic fields, which are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). oncotarget.com
For the imidazo[1,2-a]pyridine scaffold, atom-based 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as antimycobacterial effects. openpharmaceuticalsciencesjournal.comresearchgate.net In one such study, a 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues. openpharmaceuticalsciencesjournal.comresearchgate.net The model was built using a training set of compounds and validated with an external test set, demonstrating good predictive power. openpharmaceuticalsciencesjournal.comresearchgate.net
The statistical significance of a 3D-QSAR model is assessed by several parameters, including the correlation coefficient (R²) for the training set, the cross-validated correlation coefficient (Q²), and the predictive correlation coefficient (r²_pred) for the test set. oncotarget.com High values for these parameters indicate a robust and predictive model. The visual output of these models, in the form of contour maps, shows regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for structural modification. oncotarget.com
| Parameter | Value | Indication |
|---|---|---|
| R² (Training Set) | 0.9181 | Goodness of fit |
| SD (Standard Deviation) | 0.3305 | Data dispersion |
| Q² (Cross-validation) | 0.6745 | Internal predictive ability |
| RMSE (Test Set) | 0.65 | Predictive error |
| Pearson-R (Test Set) | 0.8427 | Correlation for test set |
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-Quantitative Structure-Activity Relationship (3D-QSAR) methods used to correlate the 3D properties of a series of molecules with their biological activity. These techniques are pivotal in drug design for understanding the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the activity of compounds. nih.gov
In the context of imidazo[1,2-a]pyridine derivatives, 3D-QSAR studies help to identify the key structural requirements for their biological function. For instance, a 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net Such models generate contour maps that visualize favorable and unfavorable regions for each physicochemical property around the aligned molecules.
Steric Fields (CoMFA/CoMSIA): Green contours typically indicate regions where bulky substituents increase activity, while yellow contours show where bulk is detrimental. For the imidazo[1,2-a]pyridine scaffold, this could mean that substituents at certain positions, such as the 2, 3, or 5-positions, might enhance binding by occupying a specific pocket in the target protein, while steric hindrance at other positions could prevent optimal binding.
Electrostatic Fields (CoMFA/CoMSIA): Blue contours highlight areas where positive charges are favorable for activity, and red contours indicate where negative charges are preferred. This information is crucial for optimizing interactions like hydrogen bonds or ionic bonds with amino acid residues in the active site.
Hydrophobic, H-Bond Donor, and H-Bond Acceptor Fields (CoMSIA): CoMSIA expands on CoMFA by including additional fields. mdpi.com Yellow contours may show where hydrophobic groups are favorable, cyan for H-bond donors, and purple for H-bond acceptors. These maps provide a detailed guide for modifying a lead compound like this compound to improve its target affinity and specificity.
While specific CoMFA/CoMSIA studies on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous compounds are directly applicable to understanding its SAR.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands, such as imidazo[1,2-a]pyridine derivatives, to the active site of a protein target.
Prediction of Binding Modes and Affinities within Target Active Sites
Docking studies have been instrumental in identifying and characterizing the binding modes of various imidazo[1,2-a]pyridine derivatives against a range of biological targets. These studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that are crucial for ligand recognition and binding affinity.
For example, docking studies on novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives identified their potential to inhibit Microtubule Affinity Regulating Kinase 4 (MARK4), a protein implicated in cancer. nih.gov Similarly, other derivatives have been docked into the active sites of protein kinases like Nek2, c-Met, and VEGFR2, revealing specific interactions that contribute to their inhibitory activity. nih.govnih.gov In one study, an imidazo[1,2-a]pyridine derivative was docked into the NF-κB p50 subunit, showing interactions with key residues like Arg54, Tyr57, and Lys241. nih.gov
The binding interactions for imidazo[1,2-a]pyridine derivatives typically involve:
Hydrogen Bonds: The nitrogen atoms in the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, while substituents can be designed to act as donors or acceptors, forming critical connections with the protein backbone or specific amino acid side chains.
Hydrophobic Interactions: The aromatic rings of the scaffold and substituents like methyl groups often engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. nih.gov
π–π Stacking: The planar imidazo[1,2-a]pyridine ring system can participate in π–π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
| Derivative Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Nek2 | Not specified | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | c-Met, VEGFR2 | Not specified | Intramolecular hydrogen bonds enforcing a rigid conformation | nih.gov |
| Phenothiazine-imidazo[1,2-a]pyridines | MARK4 | Not specified | Binding and inhibition | nih.gov |
| 8-methyl-imidazo[1,2-a]pyridin-3-amine derivative | NF-κB p50 | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 | Not specified | nih.gov |
| Imidazo[1,2-a]pyridine derivatives | Oxidoreductase | His 222, Tyr 216, Lys 270 | High binding energy (-9.207 kcal/mol for lead compound) | researchgate.netasianpubs.org |
Structure-Based Ligand Design and Optimization Principles
The insights gained from molecular docking are fundamental to structure-based ligand design. By understanding how a ligand like this compound fits into a target's active site, medicinal chemists can rationally design modifications to improve its properties.
Optimization principles based on docking results often involve:
Scaffold Hopping: Replacing the core scaffold while maintaining the key binding interactions.
Fragment Growing: Adding new functional groups to the ligand to form additional favorable interactions with unoccupied regions of the binding site.
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For example, the bromine atom at the 3-position could be replaced with other halogens or functional groups to modulate binding affinity or selectivity. nih.gov
Structure-based design was effectively employed to develop potent Nek2 inhibitors from an imidazo[1,2-a]pyridine scaffold, leading to compounds with low nanomolar activity. nih.gov Similarly, by analyzing the co-crystal structures of known inhibitors with c-Met and VEGFR2, researchers designed novel imidazo[1,2-a]pyridine derivatives with dual inhibitory activity. nih.gov These examples underscore the power of combining structural information with computational modeling to accelerate the discovery of new therapeutic agents.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked conformation, analyze the flexibility of the ligand and protein, and calculate binding free energies more accurately.
Conformational Analysis and Stability Studies of Imidazo[1,2-a]pyridine Derivatives
MD simulations can reveal the conformational stability of imidazo[1,2-a]pyridine derivatives within the protein's active site. A ligand that remains in its initial docked pose throughout the simulation is considered to have a stable binding mode. The root-mean-square deviation (RMSD) of the ligand's atoms is often monitored to quantify this stability.
For instance, an MD simulation of an imidazo[1,2-a]pyridine-3-carboxamide analogue bound to pantothenate synthetase was performed for 1.2 nanoseconds to validate the docking results. openpharmaceuticalsciencesjournal.comresearchgate.net The stability of the complex was assessed, confirming that the ligand remained securely in the binding pocket. Such studies can also reveal conformational changes in the ligand or protein upon binding, which are not captured by rigid docking methods. The presence of substituents, such as the bromine atom in this compound, can significantly influence the preferred conformation and flexibility of the molecule, potentially favoring a bioactive conformation that fits optimally within the target site. nih.gov
Analysis of Ligand-Receptor Dynamics and Interaction Stability
MD simulations provide a detailed picture of the dynamic interplay between a ligand and its receptor. By analyzing the simulation trajectory, researchers can assess the stability of specific interactions, such as hydrogen bonds, over time. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.
In the study of the imidazo[1,2-a]pyridine-3-carboxamide analogue, MD simulations were used to monitor the complex's stability. openpharmaceuticalsciencesjournal.comresearchgate.net Analysis of such simulations typically involves calculating the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions and monitoring the distance between key atoms to confirm the persistence of important interactions predicted by docking. This dynamic analysis provides a more robust validation of the proposed binding mode and helps to explain the structural basis for the compound's activity.
| Parameter | Value/Description | Reference |
|---|---|---|
| System | Pantothenate synthase in complex with imidazo[1,2-a]pyridine-3-carboxamide analogue | openpharmaceuticalsciencesjournal.com |
| Software | Desmond 3.8 (Schrödinger) | openpharmaceuticalsciencesjournal.com |
| Force Field | OPLS-2005 | openpharmaceuticalsciencesjournal.com |
| Simulation Time | 1.2 nanoseconds | openpharmaceuticalsciencesjournal.com |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | openpharmaceuticalsciencesjournal.com |
| Temperature | 300 K | openpharmaceuticalsciencesjournal.com |
| Pressure | 1.01325 bar | openpharmaceuticalsciencesjournal.com |
In Silico Screening and Virtual Library Design for Imidazo[1,2-a]pyridine Scaffolds
In silico screening and the design of virtual libraries are powerful computational strategies that have been widely applied to the imidazo[1,2-a]pyridine framework to explore its therapeutic potential across a wide range of diseases. nih.gov These methods allow for the rapid evaluation of vast numbers of compounds against specific biological targets, facilitating the identification of promising "hit" molecules and guiding the optimization of "lead" compounds.
Virtual screening involves the computational assessment of large libraries of chemical structures to identify molecules that are likely to bind to a drug target, typically a protein or nucleic acid. This approach has been successfully used in collaborative efforts to explore proprietary pharmaceutical company libraries, enabling the rapid expansion of hit chemotypes based on the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net Such collaborations have been instrumental in improving antiparasitic activity and selectivity for diseases like visceral leishmaniasis. rsc.orgresearchgate.netnih.gov
The design of virtual libraries is a key component of this process. It often begins with a core scaffold, such as an imidazo[1,2-a]pyridine, which is then systematically decorated with a variety of functional groups at specific positions. The compound This compound serves as an exemplary starting point or member for such a library. The bromine atom at the 3-position is a particularly useful synthetic handle. nih.gov It allows for the facile introduction of a diverse array of substituents through well-established chemical reactions like palladium-mediated cross-coupling, thereby generating a large and structurally diverse library of novel compounds. nih.gov The methyl groups at the 2- and 5-positions provide a defined core structure, allowing researchers to systematically probe how changes at the 3-position affect biological activity, a process central to establishing a structure-activity relationship (SAR). nih.gov
Molecular docking is a primary tool used in these screening efforts. It predicts the preferred orientation of a ligand when bound to a target protein, along with the binding affinity. This information helps to elucidate the molecular basis of interaction and rationalize observed biological activities. Numerous studies have employed molecular docking to screen imidazo[1,2-a]pyridine derivatives against a variety of targets. chemmethod.comresearchgate.netnih.gov
The table below summarizes representative in silico screening and molecular docking studies performed on imidazo[1,2-a]pyridine scaffolds, highlighting the diversity of targets and computational approaches employed.
| Biological Target | Therapeutic Area | Computational Method(s) | Key Findings |
| Oxidoreductase | Breast Cancer | Molecular Docking | A derivative exhibited high binding energy (-9.207 kcal/mol) and interacted with key amino acids (His 222, Tyr 216, Lys 270). researchgate.netasianpubs.org |
| Human LTA4H | Cancer / Inflammation | Molecular Docking, RMSD Analysis | Hybrid compounds interacted with key active site residues; one derivative showed the strongest binding affinity (-11.237 Kcal/mol). chemmethod.com |
| Microtubule Affinity Regulating Kinase 4 (MARK4) | Cancer | Molecular Docking, Fluorescence Quenching | Designed compounds showed excellent MARK4 inhibitory potential and played an anti-cancer role by binding and inhibiting the protein. nih.gov |
| Human ACE2 and SARS-CoV-2 Spike Protein | COVID-19 | Molecular Docking, DFT, ADMET Prediction | A top-scoring compound exhibited remarkable affinity (-9.1 and -7.3 kcal/mol) to ACE2 and spike protein, respectively. nih.gov |
| Sirtuins (SIRT1, 2, 3) | Various (e.g., Cancer, Aging) | Molecular Docking | The carbonyl group of the derivatives played an important role in the interaction with the target proteins via hydrogen bonding. tandfonline.com |
| Urease | Bacterial Infections | Molecular Docking | Active compounds established several significant interactions with the active sites of the target enzyme, correlating well with in vitro results. mmu.ac.uk |
Following the initial screening, further computational analyses are often conducted. These include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties and the assessment of "drug-likeness." nih.gov These in silico predictions help to evaluate the pharmacokinetic and pharmacological potential of the designed molecules at an early stage, filtering out candidates that are unlikely to succeed in later stages of drug development. nih.gov The ultimate goal of these computational efforts is to construct focused chemical libraries of imidazo[1,2-a]pyridine derivatives that have a high probability of containing potent and selective therapeutic agents. nih.gov
Synthetic Applications and Catalytic Roles of Imidazo 1,2 a Pyridine Derivatives
Imidazo[1,2-a]pyridines as Versatile Building Blocks in Complex Organic Synthesis
Imidazo[1,2-a]pyridines are recognized as "privileged scaffolds" in drug discovery due to their presence in several commercially available drugs. mdpi.com Their synthetic versatility allows for the construction of complex molecular architectures. The core structure is typically synthesized through the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction. researchgate.netacs.org
The introduction of a bromine atom at the C3 position, as in 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine, significantly enhances its utility as a synthetic intermediate. This bromo-derivative can readily participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at this position. This functionalization is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. For instance, C3-arylated imidazo[1,2-a]pyridines have shown significant potential in various therapeutic areas. organic-chemistry.org
Furthermore, the imidazo[1,2-a]pyridine (B132010) nucleus can be functionalized at other positions, offering multiple points for diversification. bohrium.com The development of catalyst-free and environmentally friendly synthetic methods continues to expand the accessibility and application of these compounds in complex organic synthesis. organic-chemistry.orgnih.gov
Derivatization Strategies for Scaffold Diversity and Chemical Library Construction
The functionalization of the imidazo[1,2-a]pyridine scaffold is a key strategy for generating chemical libraries for high-throughput screening. The bromine atom in this compound is a versatile anchor point for such derivatization.
Key Derivatization Reactions:
| Reaction Type | Reagents and Conditions | Outcome |
| Suzuki Coupling | Arylboronic acids, Palladium catalyst, Base | C3-Aryl substituted imidazo[1,2-a]pyridines |
| Heck Coupling | Alkenes, Palladium catalyst, Base | C3-Alkenyl substituted imidazo[1,2-a]pyridines |
| Sonogashira Coupling | Terminal alkynes, Palladium and Copper catalysts, Base | C3-Alkynyl substituted imidazo[1,2-a]pyridines |
| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Base | C3-Amino substituted imidazo[1,2-a]pyridines researchgate.net |
| C-H Functionalization | Various reagents under transition-metal or metal-free conditions | Direct functionalization at other positions bohrium.com |
These reactions enable the systematic modification of the imidazo[1,2-a]pyridine core, leading to the creation of large and diverse libraries of compounds. Such libraries are invaluable for the discovery of new drug candidates and molecular probes. The development of one-pot and multicomponent reactions further streamlines the synthesis of these derivatives, making the process more efficient and atom-economical. researchgate.netnih.gov Recent advances in visible light-induced C-H functionalization have also provided novel pathways for derivatization. mdpi.com
Catalytic Applications of Imidazo[1,2-a]pyridine Derivatives
Beyond their role as synthetic building blocks, imidazo[1,2-a]pyridine derivatives have emerged as promising scaffolds for the design of novel catalysts. Their rigid, planar structure and the presence of multiple nitrogen atoms make them suitable for coordination with metal centers or for acting as organocatalysts.
The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can act as effective ligands for various transition metals. By strategically functionalizing the scaffold, ligands with tailored electronic and steric properties can be synthesized. For example, palladium complexes of imidazo[1,2-a]pyridine derivatives have been shown to be effective catalysts for cross-coupling reactions. kfupm.edu.sa
The synthesis of these ligands often involves the initial preparation of a functionalized imidazo[1,2-a]pyridine, such as a bromo-derivative, followed by further elaboration to introduce coordinating groups. The resulting metal complexes can exhibit high catalytic activity and selectivity in a range of organic transformations. Gold(III) complexes with imidazo[1,2-a]pyridine-based ligands have also been synthesized and characterized. nih.gov
Examples of Metal-Catalyzed Reactions Using Imidazo[1,2-a]pyridine-Based Ligands:
| Metal | Reaction Type |
| Palladium | Suzuki, Heck, and other cross-coupling reactions kfupm.edu.sa |
| Copper | A³-coupling reactions, aerobic oxidative coupling acs.orgorganic-chemistry.org |
| Iron | Aerobic oxidative cross-dehydrogenative coupling rsc.orgnih.gov |
| Yttrium | Aza-Friedel–Crafts reaction mdpi.comnih.gov |
The unique electronic properties of the imidazo[1,2-a]pyridine scaffold also make it an attractive platform for the development of organocatalysts. These metal-free catalysts offer a more sustainable and often less toxic alternative to traditional metal-based catalysts.
Chiral imidazo[1,2-a]pyridine derivatives have been explored for their potential in asymmetric organocatalysis. nih.gov For instance, axially chiral imidazo[1,2-a]pyridines have been synthesized and used to create chiral thiourea-tertiary amine organocatalysts. nih.gov These catalysts can be employed in enantioselective transformations, which are of great importance in the synthesis of pharmaceuticals. Flavin-iodine coupled organocatalytic systems have been utilized for the multicomponent synthesis of imidazo[1,2-a]pyridines themselves, demonstrating the versatility of organocatalysis in both the synthesis and application of this scaffold. acs.org
Conclusion and Future Research Directions
Synthesis of Current Academic Research Landscape for Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine (B132010) scaffold is a significant and privileged structure in medicinal chemistry and materials science, attracting considerable academic interest. nih.govrsc.orgrsc.orgresearchgate.netnih.gov Research has firmly established this heterocyclic system as a cornerstone for the development of therapeutic agents due to its broad spectrum of biological activities. nih.govmdpi.comresearchgate.netnih.gov These activities include, but are not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.comresearchgate.net The core of the current research landscape is built upon the development of diverse synthetic methodologies to access functionalized imidazo[1,2-a]pyridine derivatives.
A significant portion of academic inquiry has been dedicated to the synthesis of this scaffold, with numerous strategies being reported, such as condensation reactions, multicomponent reactions, and oxidative coupling. rsc.org The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C3 position, has been a major focus, as derivatives functionalized at this position often exhibit enhanced biological activity. researchgate.netresearchgate.net Recent advancements have also highlighted the use of visible light-induced C-H functionalization as a green and efficient method for derivatization. nih.govmdpi.com Furthermore, the structural and medicinal importance of this scaffold has led to its inclusion in several marketed drugs, including Zolpidem, Alpidem, and Zolimidine, further fueling research into its derivatives. nih.govnih.govmdpi.com
Emerging Trends and Unresolved Challenges in the Synthesis and Functionalization of 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine
While the broader class of imidazo[1,2-a]pyridines is well-explored, the specific compound this compound presents both opportunities and challenges that reflect emerging trends in organic synthesis. A key trend is the use of versatile intermediates like 3-bromoimidazopyridines for further molecular elaboration. The bromine atom at the C3 position serves as a valuable handle for introducing a wide array of functional groups through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening.
However, several unresolved challenges remain. A primary challenge is the development of highly regioselective and efficient methods for the direct synthesis of this compound that are both environmentally benign and economically viable. While one-pot tandem cyclization/bromination reactions have been reported for related structures, optimizing these conditions for the 2,5-dimethyl substituted analog to achieve high yields and purity can be challenging. researchgate.net Another significant challenge lies in the selective functionalization of other positions on the bicyclic ring system once the 3-bromo substituent is in place, as the electronic nature of the ring is altered. Overcoming these challenges will require the development of novel catalytic systems and a deeper understanding of the reactivity of this specific substituted imidazo[1,2-a]pyridine.
Perspectives on the Integration of Advanced Methodologies and Computational Chemistry
The integration of advanced methodologies and computational chemistry holds immense promise for advancing the study of this compound and its derivatives. Advanced synthetic methodologies such as flow chemistry and microwave-assisted synthesis can offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and scalability. eurekaselect.com These techniques could be particularly beneficial for optimizing the synthesis of the target compound and its subsequent functionalization reactions.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov These theoretical studies can help in predicting the most favorable sites for electrophilic and nucleophilic attack, thus guiding the rational design of synthetic routes for novel derivatives. Furthermore, in silico docking studies can be employed to predict the binding affinities of designed molecules with biological targets, thereby accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic activity. nih.govchemmethod.commdpi.com The synergy between these advanced experimental and computational approaches will be crucial for unlocking the full potential of this chemical scaffold.
Identified Avenues for Future Academic Inquiry and Fundamental Chemical Exploration
The current body of research on imidazo[1,2-a]pyridines provides a solid foundation for future academic inquiry and fundamental chemical exploration centered on this compound. Several key avenues for future research can be identified:
Development of Novel Synthetic Methods: There is a need for the development of more sustainable and atom-economical synthetic routes to this compound. This includes the exploration of C-H activation and functionalization strategies that avoid the use of pre-functionalized starting materials.
Exploration of Diverse Functionalization: A systematic exploration of the reactivity of the bromine at the C3 position is warranted. Investigating a wide range of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) will enable the synthesis of a diverse library of derivatives with novel electronic and steric properties.
Investigation of Biological Activity: Given the broad biological activity of the imidazo[1,2-a]pyridine scaffold, a thorough investigation into the potential therapeutic applications of this compound and its derivatives is a logical next step. Screening these compounds against a variety of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes, could lead to the identification of new lead compounds for drug development.
Materials Science Applications: The photophysical properties of functionalized imidazo[1,2-a]pyridines suggest their potential application in materials science, for example, as organic light-emitting diodes (OLEDs) or fluorescent probes. Future research could focus on the synthesis and characterization of novel materials derived from this compound.
By pursuing these avenues of research, the scientific community can continue to expand the fundamental understanding and practical applications of this important class of heterocyclic compounds.
Q & A
Q. What are the standard synthetic protocols for preparing 3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine and its derivatives?
A one-pot, two-step reaction is commonly employed, utilizing intermediates such as phenacyl bromides and aminopyridines. For example, condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., carbonyl derivatives) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) yield imidazo[1,2-a]pyridine scaffolds. Bromination is achieved using N-bromosuccinimide (NBS) or Br₂ in the presence of catalytic Lewis acids . Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical for improving yields (e.g., 55–61% in reported cases) .
Q. Which spectroscopic techniques are essential for structural validation of substituted imidazo[1,2-a]pyridines?
Key methods include:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., bromine at C3, methyl groups at C2/C5). DMSO-d₆ or CDCl₃ are typical solvents, with coupling constants resolving regioisomeric ambiguities .
- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (¹:¹ ratio for [M]⁺ and [M+2]⁺) .
- IR Spectroscopy : Identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) or cyano (C≡N, ~2200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in melting point and purity data for imidazo[1,2-a]pyridine derivatives?
Contradictions often arise from polymorphic forms or residual solvents. Mitigation strategies include:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to isolate pure crystalline phases.
- HPLC-PDA : Quantify purity (>95% by area normalization) and detect low-abundance impurities .
- DSC/TGA : Analyze thermal behavior to differentiate polymorphs or solvates .
Q. What mechanistic insights explain the regioselectivity of bromination in imidazo[1,2-a]pyridines?
Bromination typically occurs at electron-rich positions (e.g., C3 in this compound) due to aromatic electrophilic substitution. Computational studies (DFT) can predict reactivity by mapping electrostatic potential surfaces. Experimental validation involves synthesizing halogenated analogs and comparing reaction rates under varying conditions (e.g., Br₂ vs. NBS) .
Q. How do intermolecular interactions (π-stacking, hydrogen bonding) influence the crystallographic packing of imidazo[1,2-a]pyridines?
Single-crystal X-ray diffraction reveals that C–H⋯N and C–H⋯π interactions dominate packing modes. For example, imidazo[1,2-a]pyridine derivatives form layered structures stabilized by π-stacking between aromatic rings, while hydrogen bonds between bromine and adjacent methyl groups enhance lattice stability .
Pharmacological and Functional Studies
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- In vitro assays : Measure anti-inflammatory activity via cytokine inhibition (e.g., TNF-α/IL-6 ELISA) in macrophage models .
- Fluorescent probes : Derivatives like N-benzyl-acetamide analogs enable visualization of cellular targets (e.g., peripheral benzodiazepine receptors) using confocal microscopy .
- Kinase inhibition : IGF-1 receptor tyrosine kinase assays assess IC₅₀ values using ATP-competitive binding protocols .
Q. How can structure-activity relationships (SARs) guide the optimization of imidazo[1,2-a]pyridine-based therapeutics?
Systematic substitution at C2, C5, and C7 positions with electron-withdrawing (e.g., Br, CN) or donating (e.g., CH₃, OCH₃) groups modulates bioactivity. For instance, bromine enhances metabolic stability, while methyl groups improve lipophilicity (logP). SAR studies require combinatorial synthesis followed by high-throughput screening .
Data Analysis and Reproducibility
Q. What steps ensure reproducibility in synthesizing imidazo[1,2-a]pyridine derivatives across laboratories?
- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification methods (e.g., column chromatography vs. recrystallization).
- NMR referencing : Use internal standards (e.g., TMS) and calibrate spectrometers to mitigate shift variations .
- Open-data practices : Share crystallographic data (CCDC codes) and spectral raw files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
